N1-(4-methylbenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Notable synthetic methods include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a tetrahydroquinoline ring, and an oxalamide group. Thiophene is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of biologically active compounds . The Gewald reaction is one such example, producing aminothiophene derivatives .Scientific Research Applications
Chemical Properties and Synthesis
- Synthesis of Quinazolines : A method for preparing 2-substituted quinazolines involves reacting aldehydes with N-(1-chloroalkyl)pyridinium chlorides, yielding 1,2,3,4-tetrahydroquinazolines. This synthesis demonstrates the versatility of quinazoline derivatives in chemical reactions (Eynde et al., 1993).
- Reactivity with Supercritical Water : The reactions of benzylamine, a structural analog of the compound of interest, with supercritical water were explored to understand the chemical behavior of benzylamine derivatives under extreme conditions. This study provides insights into the chemical stability and potential transformations of similar compounds (Houser et al., 1989).
Biological Activities
- Dopamine Transporter Interaction : Tetrahydropapaveroline and its derivatives, which share structural similarities with the compound of interest, have been studied for their ability to inhibit dopamine uptake through the dopamine transporter. This indicates the potential of such compounds to interact with biological systems and affect dopaminergic signaling (Okada et al., 1998).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-6-8-17(9-7-16)15-25-22(28)23(29)26-19-10-11-20-18(14-19)4-2-12-27(20)24(30)21-5-3-13-31-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQZEMQBDJSLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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